molecular formula C7H11NO4 B12868612 (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid

(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid

Cat. No.: B12868612
M. Wt: 173.17 g/mol
InChI Key: FPOFVIPVQLAKCS-CLZZGJSISA-N
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Description

“(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid” is a compound with a complex three-dimensional spatial structure. It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically the Aconitum and Delphinium genera. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Preparation Methods

The chemical synthesis of (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid has been a challenging research topic due to its diverse and complex structural types. Recent studies have employed key strategies such as oxidative de-aromatization and Diels-Alder cycloaddition reactions to construct six different diterpenoid alkaloids and their corresponding frameworks. Notably, the total synthesis of six natural product molecules—isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone—has been achieved using these approaches .

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and the starting materials.

Scientific Research Applications

Chemistry::

  • (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid serves as a valuable building block for the synthesis of more complex molecules.
  • Its stereochemistry and functional groups make it useful in designing new ligands or catalysts.
Biology and Medicine::
  • Research on its biological activity may reveal potential pharmacological applications.
  • It could be investigated as a potential drug candidate due to its diverse effects.
Industry::
  • The compound’s unique structure may find applications in the development of novel materials or fine chemicals.

Mechanism of Action

The specific mechanism by which (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid is unique in its stereochemistry and structure, it shares similarities with other diterpenoid alkaloids. These compounds may have related physiological activities or serve as inspiration for further research.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R,4R)-4-methylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c1-7(6(11)12)2-4(5(9)10)8-3-7/h4,8H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-,7-/m1/s1

InChI Key

FPOFVIPVQLAKCS-CLZZGJSISA-N

Isomeric SMILES

C[C@]1(C[C@@H](NC1)C(=O)O)C(=O)O

Canonical SMILES

CC1(CC(NC1)C(=O)O)C(=O)O

Origin of Product

United States

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